molecular formula C8H7N5O2 B8595150 2-Acetamidoisonicotinoyl azide

2-Acetamidoisonicotinoyl azide

Cat. No.: B8595150
M. Wt: 205.17 g/mol
InChI Key: JQWNYXNKRHKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidoisonicotinoyl azide is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-acetamidopyridine-4-carbonyl azide

InChI

InChI=1S/C8H7N5O2/c1-5(14)11-7-4-6(2-3-10-7)8(15)12-13-9/h2-4H,1H3,(H,10,11,14)

InChI Key

JQWNYXNKRHKGOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of Intermediate 62A (0.250 g, 1.29 mmol) in MeOH (2 mL) at room temperature was added anhydrous hydrazine (0.048 mL, 1.55 mmol), and the mixture was heated to reflux for 1 hour. The suspension was cooled and filtered, washing the solid with MeOH. The solid was dried in vacuo and used immediately. The acyl hydrazide was suspended in 2N HCl (5 mL) and cooled to 0° C., whereupon sodium nitrite (0.533 g, 7.72 mmol) was added slowly in portions with vigorous stirring. The resulting solution stirred for 1 hour at 0° C. The reaction was then quenched by carefully adding solid sodium bicarbonate to pH 6, whereupon a precipitate formed. The solid was filtered, washed with cold water, and dried in vacuo overnight to provide Intermediate 62B (0.182 g, 68% yield) as a white solid. HPLC: Rt=2.345 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.82 (1H, s), 8.58 (1H, s), 8.52 (1H, d, J=5.29 Hz), 7.51 (1H, dd, J=5.16, 1.64 Hz), 2.11 (3H, s).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.048 mL
Type
reactant
Reaction Step Two
Quantity
0.533 g
Type
reactant
Reaction Step Three
Yield
68%

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